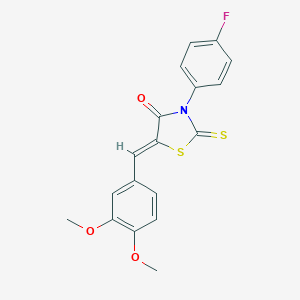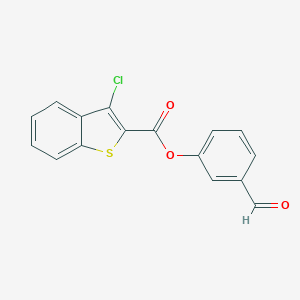![molecular formula C18H21NOS B374300 2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine](/img/structure/B374300.png)
2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,11-dihydrobenzoc
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine typically involves the reaction of 6,11-dihydrobenzocbenzothiepin-11-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,11-dihydrobenzocbenzothiepin-11-ylamino)acetic acid
- 2-(6,11-dihydrobenzocbenzothiepin-11-yl)acetic acid
- 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)ethyl-[(3-fluorophenyl)methyl]-dimethylazanium, chloride
Uniqueness
2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine stands out due to its unique tricyclic structure containing sulfur, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NOS |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21NOS/c1-19(2)11-12-20-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
ILKVRKZECSOYMM-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Canonical SMILES |
CN(C)CCOC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B374218.png)
![4-[5-(2-Methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B374219.png)
![5,7-Dimethyl-3-[(2,4,6-tribromophenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B374221.png)
![Ethyl [4-(2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}ethyl)phenyl]sulfonylcarbamate](/img/structure/B374222.png)
![Methyl 4-(4-{4-[(4-methoxy-4-oxobutanoyl)amino]phenoxy}anilino)-4-oxobutanoate](/img/structure/B374223.png)
![3-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B374225.png)
![N-phenyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]amine](/img/structure/B374227.png)
![3-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B374228.png)
![Ethyl 2-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374231.png)


![Ethyl 5-acetyl-2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B374236.png)
![2-([1-(2-Amino-2-oxoethyl)-1H-benzimidazol-2-yl]thio)acetamide](/img/structure/B374237.png)
![1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B374238.png)
